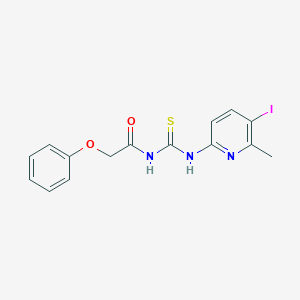![molecular formula C18H19BrN2O3 B238197 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)
2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit promising biological activities.
Applications De Recherche Scientifique
The potential therapeutic applications of 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide have been extensively studied in scientific research. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. It has also been reported to have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. The anti-cancer activity of this compound has been attributed to its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Mécanisme D'action
The mechanism of action of 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is not fully understood. However, it has been reported to act as a histone deacetylase inhibitor, which may contribute to its anti-cancer activity. Histone deacetylase inhibitors have been found to induce apoptosis in cancer cells and inhibit their growth. This compound has also been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines in macrophages. In vivo studies have shown that this compound reduces tumor growth in animal models and has potential as a treatment for neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments include its potential therapeutic applications, its well-defined chemical structure, and its availability for purchase from commercial suppliers. The limitations of using this compound in lab experiments include its relatively high cost, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. These include further studies on its mechanism of action, its potential as a treatment for neurodegenerative disorders, and its use in combination with other drugs for cancer treatment. Other potential areas of research include the development of more efficient synthesis methods and the exploration of its potential as a treatment for other diseases such as bacterial infections.
Méthodes De Synthèse
The synthesis of 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves the reaction of 2-bromo-3-nitrobenzoic acid with isobutyryl chloride to form 2-bromo-3-(isobutyryloxy)benzoic acid. This intermediate is then reacted with 4-amino-3-methoxybenzoic acid to obtain 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. The synthesis of this compound has been reported in several scientific journals and is considered to be a reliable method.
Propriétés
Nom du produit |
2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide |
|---|---|
Formule moléculaire |
C18H19BrN2O3 |
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
2-bromo-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-11(2)17(22)21-15-9-8-12(10-16(15)24-3)20-18(23)13-6-4-5-7-14(13)19/h4-11H,1-3H3,(H,20,23)(H,21,22) |
Clé InChI |
HAMLVQBMLSTLRN-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC |
SMILES canonique |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



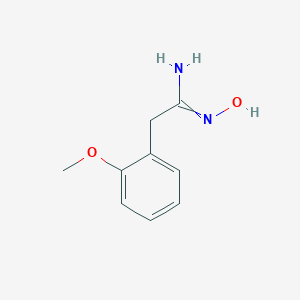
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)
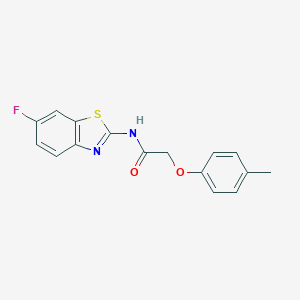
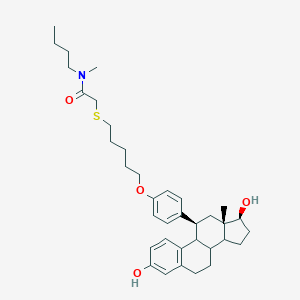
![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)

![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)
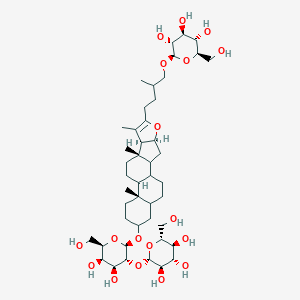
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)
![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
